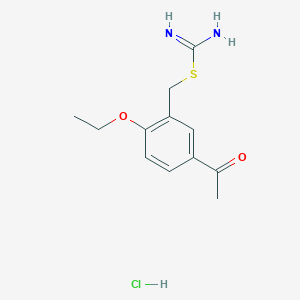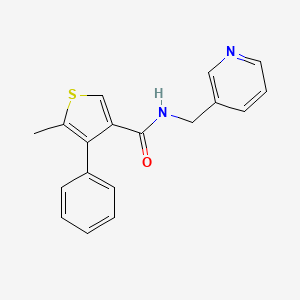
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP was first synthesized in 1976 and has since been used in numerous studies to investigate the mechanisms of Parkinson's disease.
作用机制
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is metabolized into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity results in a decrease in dopamine levels in the brain, which leads to motor deficits such as tremors, rigidity, and bradykinesia. In addition, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.
实验室实验的优点和局限性
One advantage of using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is that it creates a reproducible and well-characterized model of Parkinson's disease. This allows researchers to investigate the underlying mechanisms of the disease and test potential therapeutic interventions. However, there are limitations to using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, including the fact that it only models a subset of Parkinson's disease symptoms and does not fully recapitulate the human disease.
未来方向
There are several future directions for 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide research, including investigating the role of non-dopaminergic neurons in Parkinson's disease, developing new therapies that target the underlying mechanisms of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity, and using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in combination with other neurotoxins to create more complex models of Parkinson's disease. Additionally, researchers are exploring the use of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, to better understand the underlying mechanisms of these diseases.
合成方法
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with acetic anhydride and subsequent reactions with pyridine and formaldehyde. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
科学研究应用
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to create animal models of Parkinson's disease. When administered to animals, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide causes a selective destruction of dopaminergic neurons in the substantia nigra, which results in motor deficits similar to those observed in Parkinson's disease patients.
属性
IUPAC Name |
5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(15-7-3-2-4-8-15)16(12-22-13)18(21)20-11-14-6-5-9-19-10-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJAWRGPBXGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
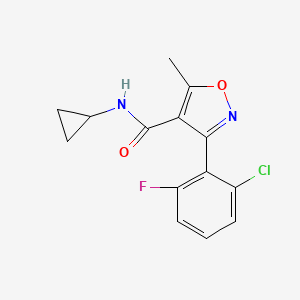
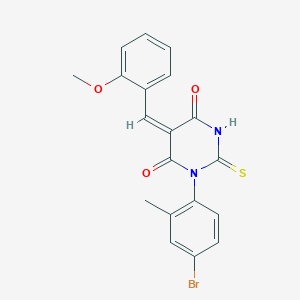
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4893909.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4893916.png)
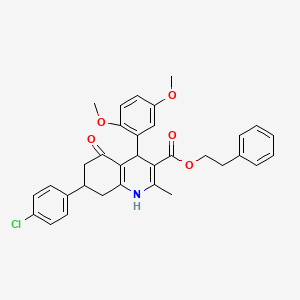
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4893918.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4893920.png)
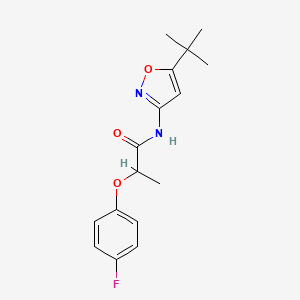
![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)
